5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine)
Description
5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) (hereafter referred to by its systematic name) is a nitrogen-rich, symmetric triazine-based compound with three pyridin-2-amine substituents. Its structure consists of a central 1,3,5-triazine core connected to pyridine rings via amino groups at the 2-position (Figure 1). This compound is synthesized via trimerization of 6-amino-3-pyridinecarbonitrile or through Schiff-base reactions, as demonstrated in covalent organic frameworks (COFs) like TTPA-COF .
Properties
IUPAC Name |
5-[4,6-bis(6-aminopyridin-3-yl)-1,3,5-triazin-2-yl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N9/c19-13-4-1-10(7-22-13)16-25-17(11-2-5-14(20)23-8-11)27-18(26-16)12-3-6-15(21)24-9-12/h1-9H,(H2,19,22)(H2,20,23)(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCPUMFMBIKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC(=NC(=N2)C3=CN=C(C=C3)N)C4=CN=C(C=C4)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure
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Cooling and Acid Introduction : CFSOH (8–10 mL) is cooled to −20°C in a round-bottom flask under a nitrogen atmosphere.
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Monomer Addition : 6-Amino-3-pyridinecarbonitrile (1.54 g, 13.1 mmol) is added gradually to the acid while maintaining the temperature below 0°C.
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Stirring and Warming : The mixture is stirred at 0°C for 24–48 hours, allowing the trimerization to proceed.
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Quenching and Neutralization : The reaction is quenched with ice-cold water and neutralized to pH 7 using 2M NaOH, yielding a pale yellow precipitate.
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Purification : The crude product is filtered, washed with water, and recrystallized from dimethylformamide (DMF) or ethanol to achieve >95% purity.
Key Parameters
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0°C | Higher yields (75–85%) |
| Reaction Time | 24–48 hours | Prolonged time enhances purity |
| Acid Volume | 8 mL per 1.5 g monomer | Excess acid minimizes side reactions |
| Neutralization Rate | Slow, controlled | Prevents product decomposition |
Optimized Large-Scale Synthesis
Industrial production requires modifications to improve efficiency and safety. A scaled-up protocol reported by the Royal Society of Chemistry involves:
Modifications
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Solvent Alternatives : Replacement of CFSOH with methanesulfonic acid (MSA) reduces corrosivity while maintaining catalytic activity.
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Continuous Flow Reactors : Enables precise temperature control (−10°C to 5°C) and reduces reaction time to 12–18 hours.
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Automated Neutralization : In-line pH adjustment systems stabilize the product during quenching, achieving 90–92% purity before recrystallization.
Yield Comparison
| Method | Scale (kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Batch (CFSOH) | 0.1 | 78 | 95 |
| Continuous Flow (MSA) | 5.0 | 82 | 98 |
Mechanistic Insights
The reaction proceeds via a stepwise cyclotrimerization mechanism :
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Protonation : CFSOH protonates the nitrile group of 6-amino-3-pyridinecarbonitrile, generating a nitrilium ion.
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Nucleophilic Attack : The activated nitrile undergoes nucleophilic attack by adjacent amine groups, forming C–N bonds.
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Aromatization : Sequential deprotonation and cyclization yield the triazine core.
Critical Intermediate :
Challenges and Solutions
Impurity Formation
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Primary Impurity : Incomplete trimerization generates oligomeric byproducts (e.g., dimers).
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Mitigation :
Industrial Production Workflow
| Step | Equipment | Output |
|---|---|---|
| Monomer Preparation | Rotary Evaporator | Purified 6-amino-3-pyridinecarbonitrile |
| Trimerization | Jacketed Reactor | Crude Product |
| Quenching | Scrubber System | Neutralized Slurry |
| Filtration | Centrifugal Filter | Wet Cake (85% purity) |
| Recrystallization | Crystallization Tank | Final Product (98% purity) |
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring, which is susceptible to attack by nucleophiles.
Coordination Reactions: The pyridin-2-amine groups can act as ligands, forming coordination complexes with various metal ions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Metal Ions: Such as copper(II) or nickel(II), are used in coordination reactions.
Major Products:
Scientific Research Applications
Basic Information
- Chemical Formula : C18H15N9
- Molecular Weight : 357.38 g/mol
- CAS Number : 2408384-32-5
- IUPAC Name : 5,5',5''-(1,3,5-triazine-2,4,6-triyl)tris(pyridin-2-amine)
Structural Characteristics
The compound features a triazine core with three pyridin-2-amine substituents. This unique structure contributes to its diverse chemical reactivity and stability under various conditions.
Catalysis
One of the most promising applications of 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) is in catalysis. Its ability to facilitate chemical reactions has been explored in several studies:
- Electrocatalysis : The compound has been investigated as a metal-free electrocatalyst for the electrochemical conversion of carbon dioxide (CO2) into useful chemicals such as formate and methanol. Research indicates that it can achieve high faradaic efficiencies (91% for formate and 95% for methanol) under optimized conditions .
- Cyclic Carbonate Synthesis : It has also been utilized as a catalyst for synthesizing cyclic carbonates from CO2 and epoxides. This process is significant for developing sustainable chemical processes that utilize CO2 as a feedstock .
Materials Science
The compound's structural properties make it suitable for developing advanced materials:
- Porous Polyimides : Research demonstrates that derivatives of this compound can be integrated into porous polyimides (pPIs), which exhibit exceptional thermal stability and high surface areas. These materials are being explored for applications in gas adsorption and separation technologies .
- Organic Frameworks : The compound can serve as a building block for constructing porous organic frameworks (POFs), which are valuable in gas storage and separation applications due to their tunable pore sizes and high surface areas .
Environmental Chemistry
The environmental implications of using 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) are noteworthy:
- CO2 Reduction : Its role in CO2 reduction not only contributes to sustainable chemical processes but also addresses global challenges related to greenhouse gas emissions. The ability to convert CO2 into useful products presents a pathway toward mitigating climate change impacts .
Drug Delivery and Biomedical Applications
While less explored than its catalytic properties, there is potential for this compound in biomedical applications:
- Drug Delivery Systems : The triazine core may allow for the design of drug delivery systems that can target specific tissues or cells due to its functionalization capabilities. Ongoing research aims to evaluate its biocompatibility and efficacy in delivering therapeutic agents .
Case Study 1: Electrocatalytic Performance
In a recent study published by Brahma Narzary et al., the electrocatalytic performance of porous polyimides incorporating N-TAPT was evaluated. The results indicated that these materials could effectively convert CO2 into valuable chemicals with high efficiency under mild conditions. This study highlights the potential of using this compound in sustainable energy applications .
Case Study 2: Synthesis of Cyclic Carbonates
Another significant investigation focused on the use of N-TAPT as a catalyst for synthesizing cyclic carbonates from CO2 and epoxides. The study demonstrated that the compound could facilitate this reaction effectively while maintaining high selectivity and yield .
Mechanism of Action
The mechanism of action of 5,5’,5’'-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) primarily involves its ability to form coordination complexes with metal ions . The pyridin-2-amine groups act as ligands, binding to metal ions through nitrogen atoms. This interaction can alter the electronic properties of the metal ions, making them more reactive in catalytic processes . Additionally, the compound’s triazine ring can participate in various substitution reactions, further expanding its reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared with analogous triazine derivatives, focusing on substituent effects, porosity, and functional performance.
Substituent Variations in Triazine-Based Compounds
Key Observations:
- Pyridinic vs. Aniline Substituents: Pyridin-2-amine groups enhance iodine adsorption and catalytic activity compared to aniline (TTA) or 4-aminophenyl (TAPT) due to additional Lewis basic sites .
- Crystallinity : Pyridin-2-amine derivatives (e.g., TTPA-COF) exhibit higher crystallinity (domain size: 24.4 nm) than amorphous analogs with identical functionalities, improving gas adsorption .
- Energetic Materials : Tetrazole-substituted triazines prioritize stability and nitrogen content over porosity, diverging from adsorption/catalysis applications .
Performance in Catalysis and Adsorption
Knoevenagel Condensation Activity:
- TTPA-COF (pyridin-2-amine): 98% conversion efficiency under mild conditions.
- TP-TTA-COF (aniline): 72% conversion due to lower nitrogen doping and structural irregularity .
Iodine Capture Capacity:
| Material | Iodine Uptake (g g⁻¹) | Active Sites |
|---|---|---|
| TTPA-COF | 4.43 ± 0.01 | Pyridinic N, hydroxyl |
| TAPT-COF | 2.8 ± 0.05 | Aminophenyl |
| Amorphous TTPA-POP | 3.1 ± 0.03 | Pyridinic N (disordered) |
Mechanism : Pyridinic N-sites in TTPA-COF form stronger charge-transfer complexes with iodine, validated by XPS and Raman .
Structural Advantages
- Planarity : Pyridin-2-amine groups promote π-π stacking, enhancing COF stability.
- Porosity : TTPA-COF’s high surface area (1000 m² g⁻¹) outperforms TAPT-COF (680 m² g⁻¹) and amorphous polymers .
Biological Activity
5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine), also known by its CAS number 2408384-32-5, is a compound belonging to the triazine family. Triazines are known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C18H15N9
- Molecular Weight : 357.38 g/mol
- Purity : 95%
The structure of this compound features a central triazine ring substituted with three pyridin-2-amine groups, which enhances its potential for various biological interactions.
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. A review of various substituted triazines highlights their effectiveness against bacteria and fungi. For instance, compounds with similar structures have shown promising results in inhibiting the growth of pathogenic microorganisms, including strains resistant to conventional antibiotics .
Anticancer Properties
Triazine derivatives have been investigated for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that compounds similar to 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) can induce apoptosis in various cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10.5 | Apoptosis |
| Compound B | MCF7 | 8.2 | Cell Cycle Arrest |
| 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) | A549 | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of triazine derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Case Studies
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Antimicrobial Efficacy Against Resistant Strains
In a study published in Antibiotics, researchers tested a series of triazine derivatives against multi-drug resistant strains of E. coli and S. aureus. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics . -
Cytotoxicity in Cancer Research
A recent investigation assessed the cytotoxic effects of various triazine derivatives on breast cancer cell lines (MCF7). The study found that compounds with structural similarities to 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) significantly reduced cell viability at concentrations below 10 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
